(2-Nitrophenyl)(phenyl)methanol

Overview

Description

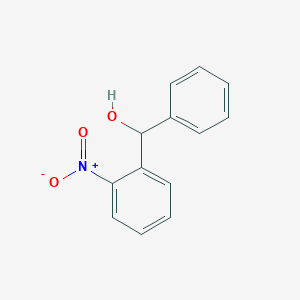

(2-Nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11NO3 It consists of a phenyl group and a 2-nitrophenyl group attached to a central methanol moiety

Mechanism of Action

Target of Action

The primary target of (2-Nitrophenyl)(phenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .

Biochemical Pathways

The inhibition of PqsD by this compound affects the production of signal molecules HHQ and PQS in P. aeruginosa . These molecules are part of the QS system and are crucial for the bacteria’s collective behavior . By inhibiting PqsD, the compound disrupts these pathways and their downstream effects, including biofilm formation .

Result of Action

The result of the action of this compound is the disruption of the QS system in P. aeruginosa, leading to a decrease in biofilm formation . This can potentially reduce the bacteria’s resistance to antibiotics and make them more susceptible to treatment .

Biochemical Analysis

Biochemical Properties

(2-Nitrophenyl)(phenyl)methanol has been identified as a promising inhibitor of PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The compound interacts with this enzyme, potentially disrupting its normal function .

Cellular Effects

The effects of this compound on cells are primarily observed in its interactions with Pseudomonas aeruginosa. The compound has been shown to inhibit the production of signal molecules HHQ and PQS in this bacterium .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the PqsD enzyme. This binding potentially inhibits the enzyme’s normal function, disrupting the biosynthesis of signal molecules in Pseudomonas aeruginosa .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. The compound’s in vitro potency against recombinant PqsD and its effect on signal molecule production in Pseudomonas aeruginosa have been examined .

Metabolic Pathways

Its interaction with the PqsD enzyme suggests it may influence the biosynthesis of signal molecules in Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)(phenyl)methanol typically involves the reaction of 2-nitrobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

Grignard Reaction: The Grignard reagent is then added to 2-nitrobenzaldehyde, resulting in the formation of this compound after hydrolysis.

The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Formation of (2-nitrophenyl)(phenyl)ketone or (2-nitrophenyl)(phenyl)aldehyde.

Reduction: Formation of (2-aminophenyl)(phenyl)methanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Nitrophenyl)(phenyl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its anti-biofilm activity and potential use as an anti-infective agent.

Comparison with Similar Compounds

Similar Compounds

(2-Nitrophenyl)methanol: Lacks the phenyl group, making it less complex.

(2-Aminophenyl)(phenyl)methanol:

(2-Nitrophenyl)(phenyl)ketone: The hydroxyl group is oxidized to a ketone, changing its chemical properties.

Uniqueness

(2-Nitrophenyl)(phenyl)methanol is unique due to the presence of both a nitro group and a phenyl group attached to a central methanol moiety

Properties

IUPAC Name |

(2-nitrophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHHQWUKHCUKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339366 | |

| Record name | (2-Nitrophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-12-5 | |

| Record name | (2-Nitrophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1618648.png)

![2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE]](/img/structure/B1618658.png)

![Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1618664.png)